3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile
Overview
Description
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a chemical compound with the empirical formula C7H14N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” can be represented by the SMILES stringCc1nc(C)n(CCCN)n1
. The InChI key for this compound is UUJBKYUVARGEOD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” is a solid substance . Its molecular weight is 154.21 .Scientific Research Applications
Antibacterial and Antifungal Properties : A study by Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel compounds using 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile. These compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Fungicidal Activities : Itoh, Tanaka, Ohta, and Takeshiba (2001) developed silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles with enhanced fungicidal activities against rice sheath blight and powdery mildew on cucumber (Itoh, Tanaka, Ohta, & Takeshiba, 2001).
Synthesis of Alkyl-2-((5-Phenethyl-4-R-1,2,4-Triazole-3-yl)thio)acet(propan,benz)imidates : Research by Tatyana et al. (2019) involved synthesizing new compounds using 3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives. These compounds were characterized for their physical and chemical properties, contributing to the development of new chemical entities (Tatyana et al., 2019).
Development of High-Density Energetic Materials : Thottempudi and Shreeve (2011) synthesized salts of trinitromethyl-substituted triazoles using similar compounds. These energetic materials were identified for their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Carbonyl-Molybdenum Complexes : Macleod, Tieknik, and Young (1996) studied the reaction of KBH4 with 3,5-dimethyl-1,2,4-triazole to yield potassium hydrotris(3,5-dimethyl-1,2,4-triazol-1-yl) borate. This research contributes to organometallic chemistry and the development of new complexes (Macleod, Tieknik, & Young, 1996).
Future Directions
The future directions for “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile” and related compounds could involve further exploration of their potential biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities , suggesting potential applications in drug development.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLNWJCFRAZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.